molecular formula C19H20NO8P B1445389 Fmoc-Thr(PO3H2)-OH CAS No. 883726-90-7

Fmoc-Thr(PO3H2)-OH

Cat. No. B1445389
M. Wt: 421.3 g/mol
InChI Key: OKIKUSCYAJQLRR-DIFFPNOSSA-N
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Description

Synthesis Analysis

The synthesis of Fmoc-Thr(PO3H2)-OH involves introducing the Fmoc group onto the threonine amino acid. Common methods include reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .


Molecular Structure Analysis

The molecular formula of Fmoc-Thr(PO3H2)-OH is C19H20NO8P , with a molecular weight of approximately 421.34 g/mol . The structure includes the Fmoc group attached to the phosphorylated threonine residue .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base, typically using piperidine. The cleavage of Fmoc-Thr(PO3H2)-OH yields the desired peptide product .

Scientific Research Applications

Fmoc-modified Amino Acids

  • Scientific Field : Biochemistry and Material Science .
  • Summary of Application : Fmoc-modified amino acids, including “Fmoc-Thr(PO3H2)-OH”, are used as building blocks in the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
  • Methods of Application : These amino acids are often used in solid phase peptide synthesis (SPPS), a method for the production of peptides . This process involves the use of resin, protecting groups, and coupling reagents for peptide bond formation .
  • Results or Outcomes : The use of Fmoc-modified amino acids in SPPS has enabled the synthesis of peptides for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, biomarkers for diseases, and more .

Bio-Templating

  • Scientific Field : Material Science
  • Summary of Application : Fmoc-modified amino acids can be used as bio-templates for the fabrication of functional materials .
  • Methods of Application : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, which can be used as templates for material fabrication .
  • Results or Outcomes : This application has led to the development of new materials with unique properties .

Drug Delivery

  • Scientific Field : Pharmacology
  • Summary of Application : Fmoc-modified amino acids can be used in drug delivery systems .
  • Methods of Application : The self-assembly features of Fmoc-modified amino acids can be utilized to create drug delivery systems .
  • Results or Outcomes : This has potential applications in targeted drug delivery and controlled release of drugs .

Green Chemistry

  • Scientific Field : Green Chemistry
  • Summary of Application : Fmoc-modified amino acids are used in greener methods of solid-phase peptide synthesis .
  • Methods of Application : Green solvents are used in the synthetic process, reducing the environmental impact and potential harm to human health .
  • Results or Outcomes : The adoption of green solvents in the synthetic process does not impair the synthetic process and results in a smaller environmental impact .

Cell Cultivation

  • Scientific Field : Cell Biology
  • Summary of Application : Fmoc-modified amino acids can be used in cell cultivation .
  • Methods of Application : The self-assembly features of Fmoc-modified amino acids can be utilized to create environments conducive to cell growth .
  • Results or Outcomes : This has potential applications in tissue engineering and regenerative medicine .

Optical Applications

  • Scientific Field : Optics
  • Summary of Application : Fmoc-modified amino acids can be used in the development of optical materials .
  • Methods of Application : The self-assembly features of Fmoc-modified amino acids can be utilized to create materials with unique optical properties .
  • Results or Outcomes : This has potential applications in the development of sensors, displays, and other optical devices .

Therapeutic and Antibiotic Properties

  • Scientific Field : Pharmacology
  • Summary of Application : Fmoc-modified amino acids can have therapeutic and antibiotic properties .
  • Methods of Application : The self-assembly features of Fmoc-modified amino acids can be utilized to create therapeutic agents .
  • Results or Outcomes : This has potential applications in the development of new treatments for various diseases .

Future Directions

: Sigma-Aldrich Product Page : Perich JW, et al. Synthesis of phosphopeptides by the multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Letters in Peptide Science, 6(2-3), 91-97 (1999). : Synthesis of phosphopeptides by the Multipin method: Evaluation of coupling methods for the incorporation of Fmoc-Tyr(PO3Bzl,H)-OH, Fmoc-Ser(PO3Bzl,H)-OH, and Fmoc-Thr(PO3Bzl,H)-OH. Springer Link. DOI: 10.1023/A:1008823924135

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIKUSCYAJQLRR-DIFFPNOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Thr(PO3H2)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Qian, CC Lai, JA Kelley… - Chemistry & …, 2014 - Wiley Online Library
The design and efficient synthesis of N‐Fmoc‐phosphothreonine protected by a mono‐(pivaloyloxy)methyl (POM) moiety at its phosphoryl group (Fmoc‐Thr[PO(OH)(OPOM)]‐OH, 1, is …
Number of citations: 5 onlinelibrary.wiley.com

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